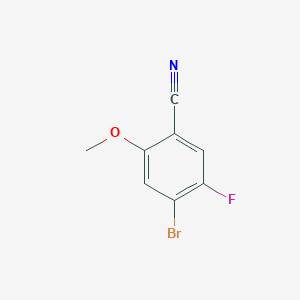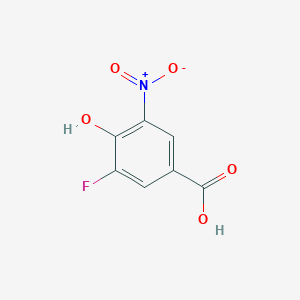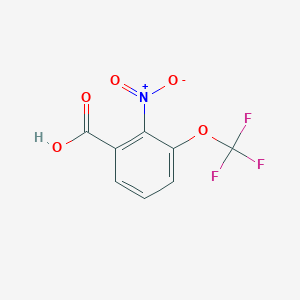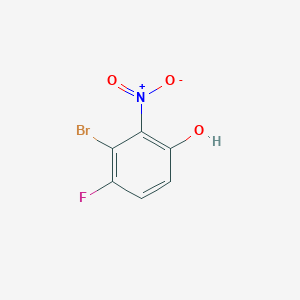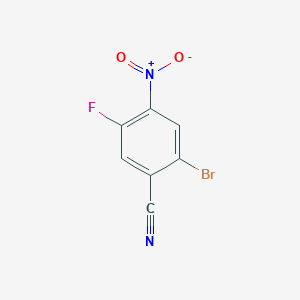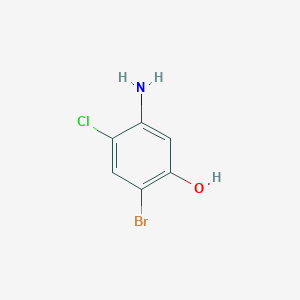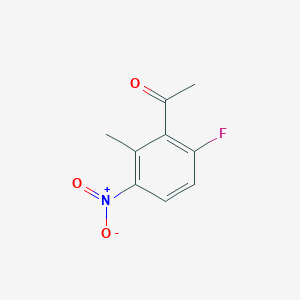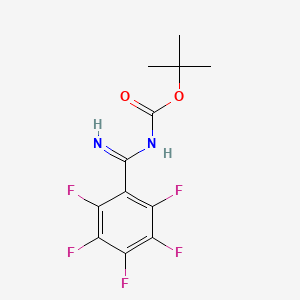
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is a fluorinated organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pentafluorobenzene ring. This compound is notable for its high reactivity and selectivity, making it valuable in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with pentafluorobenzene, which undergoes nitration to form 2,3,4,5,6-pentafluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Protection: The resulting amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Formation of Carboximidamide: Finally, the Boc-protected amine is converted to the carboximidamide by reacting with an appropriate amidating agent, such as cyanamide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent quality.
化学反応の分析
Types of Reactions
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or ethanol.
Major Products
Substitution: Derivatives with various functional groups replacing fluorine atoms.
Deprotection: Free amine derivatives.
Coupling: Complex organic molecules with extended conjugation or functional diversity.
科学的研究の応用
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism by which N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide exerts its effects depends on its application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms and the Boc group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
類似化合物との比較
Similar Compounds
N-Boc-2,3,4,5,6-pentafluoroaniline: Similar structure but lacks the carboximidamide group.
2,3,4,5,6-Pentafluorobenzamide: Contains an amide group instead of the Boc-protected amine.
N-Boc-2,3,4,5,6-pentafluorobenzylamine: Features a benzylamine group rather than a carboximidamide.
Uniqueness
N-Boc-2,3,4,5,6-pentafluorobenzene-1-carboximidamide is unique due to the presence of both the Boc-protected amine and the carboximidamide group, which confer distinct reactivity and selectivity. This combination makes it particularly useful in synthetic chemistry and various industrial applications.
特性
IUPAC Name |
tert-butyl N-(2,3,4,5,6-pentafluorobenzenecarboximidoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5N2O2/c1-12(2,3)21-11(20)19-10(18)4-5(13)7(15)9(17)8(16)6(4)14/h1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXZNSDFOSZYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
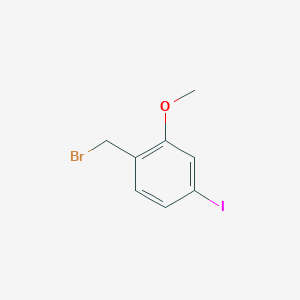

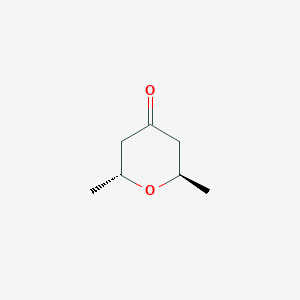
![(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064856.png)

![4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8064866.png)
